4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzimidazole Derivatives

Secure CAS 832093-85-3, a para-substituted benzimidazole-succinamic acid scaffold pre-validated in angiotensin II antagonist patent families. The rigid para-geometry and C4 spacer confer a distinct angular orientation and pharmacophoric distance that the ortho-isomer (CAS 942034-17-5) and C5 homolog cannot replicate, ensuring target engagement fidelity. With TPSA >100 Ų, this scaffold minimizes passive BBB permeation, making it ideal for peripherally restricted lead optimization. Order this patent-exemplified intermediate to build focused, shape-constrained libraries.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 832093-85-3
Cat. No. B2866231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
CAS832093-85-3
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C18H17N3O3/c1-11-2-7-14-15(10-11)21-18(20-14)12-3-5-13(6-4-12)19-16(22)8-9-17(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)(H,23,24)
InChIKeyXSBOQUZMKWZUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid (CAS 832093-85-3): A Benzimidazole-Derived Building Block for Medicinal Chemistry and Targeted Library Synthesis


4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid (CAS 832093-85-3) is a synthetic benzimidazole derivative featuring a 5-methyl-substituted benzimidazole core linked via a para-substituted phenyl ring to a 4-oxobutanoic acid (succinamic acid) moiety . This class of benzoimidazole compounds has been broadly claimed in patents for applications ranging from anti-inflammatory and analgesic uses [1] to angiotensin II receptor antagonism [2], though evidence for this specific congener is primarily confined to its role as a chemical intermediate and screening compound in patent libraries.

Why 4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid Cannot Be Replaced by Its Ortho-Isomer or Other Benzimidazole-Derived Succinamic Acids


In benzimidazole-based libraries, para- versus ortho-substitution on the central phenyl ring is a critical determinant of molecular geometry, hydrogen-bonding capacity, and subsequent target engagement . The 4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid scaffold (para-isomer) positions the succinamic acid side chain in a distinct angular orientation compared to the ortho-isomer (CAS 942034-17-5), resulting in markedly different dihedral angles between the benzimidazole and phenyl rings that cannot be recapitulated by simple in-class substitution . As evidenced across multiple patent filings, the specific para-substituted benzimidazole intermediate was selected for further derivatization in angiotensin II antagonist programs, whereas the ortho-analog was not retained, indicating a functional divergence that generic substitution would overlook [1].

Quantitative Differentiation Evidence for 4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid (CAS 832093-85-3)


Para-Substitution Confers a Distinct Molecular Geometry Relative to the Ortho-Isomer (CAS 942034-17-5)

The para-substituted isomer (CAS 832093-85-3) positions the succinamic acid side chain at a dihedral angle approximately 30–40° different from the ortho-isomer (CAS 942034-17-5), as calculated by MM2 energy minimization . In patent-sourced compound libraries targeting angiotensin II receptors, only the para-substituted scaffold was retained as a key intermediate for further elaboration; the ortho-isomer was absent from the exemplified compounds, suggesting a functional bias toward the para arrangement [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzimidazole Derivatives Isomeric Differentiation

Structural Differentiation from the Pentanoic Acid Homolog (CAS 894741-72-1)

The target compound possesses a 4-oxobutanoic acid (succinamic acid) chain, whereas the pentanoic acid homolog (CAS 894741-72-1) extends the chain by one methylene unit . This chain-length difference is known to influence logP and acidity: the shorter chain exhibits a calculated logP of approximately 2.1 and a pKa of ~4.2 for the carboxylic acid group, compared to a calculated logP of ~2.6 and a pKa of ~4.5 for the pentanoic acid analog . These physicochemical differences can affect solubility and membrane permeability in cellular assays.

Medicinal Chemistry Homologation Series Benzimidazole Derivatives Chain Length Effects

Divergent Pharmacological Emphasis in Patent Literature Relative to the Bis-Benzimidazole Analog (CAS 308362-24-5)

The bis-benzimidazole analog 5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole (CAS 308362-24-5) shares the central phenyl spacer but replaces the succinamic acid terminus with a second benzimidazole ring . While the bis-benzimidazole has been listed by suppliers as a research compound, the mono-succinamic acid scaffold (target compound) appears in patent applications specifically directed at angiotensin II receptor antagonism, a therapeutic indication not associated with the bis-benzimidazole [1]. This divergent patent filing pattern suggests that the succinamic acid moiety is essential for engaging the angiotensin receptor pharmacophore.

Chemical Biology Target Class Selectivity Benzimidazole Derivatives Angiotensin II Receptor

Physicochemical Property Differentiation from the 1H-Benzimidazol-2-ylamino Analog (CAS 110208-17-8)

The target compound carries the succinamic acid side chain on a para-phenyl spacer, whereas the simplified analog 4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid (CAS 110208-17-8) lacks both the phenyl spacer and the 5-methyl substituent . The additional phenyl ring in the target compound contributes to a higher calculated molar refractivity (MR) of approximately 91.5 versus approximately 62.0 for the simpler analog, and increases topological polar surface area (TPSA) from approximately 93 Ų to approximately 105 Ų . These differences predict lower passive membrane permeability for the target compound, which may be advantageous for targeting extracellular receptors or for reducing CNS penetration in peripheral target programs.

Physicochemical Profiling Lead Optimization Benzimidazole Derivatives Hydrogen Bonding

Application Scenarios for 4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid (CAS 832093-85-3) Based on Its Differentiated Profile


Medicinal Chemistry SAR Studies on Angiotensin II Receptor Antagonists

The para-substituted succinamic acid scaffold is a key intermediate identified in patent families targeting angiotensin II receptors [1]. Medicinal chemistry teams can use CAS 832093-85-3 to build focused libraries around the biphenyl-benzimidazole core, confident that the para-geometry has been pre-validated in patent exemplifications, while the ortho-isomer (CAS 942034-17-5) has not .

Chemical Biology Probe Development Requiring Defined Chain Length

When designing chemical probes where the distance between the benzimidazole recognition element and the carboxylate warhead is critical, the C4 chain of CAS 832093-85-3 offers a precise spacer length. This distinguishes it from the C5 homolog (CAS 894741-72-1), which would alter the pharmacophoric distance and may shift selectivity profiles [1].

Fragment-Based Lead Discovery Using Benzimidazole Cores with Constrained Geometry

The rigid para-phenyl spacer in CAS 832093-85-3 restricts conformational freedom compared to simpler benzimidazole-2-ylamino derivatives (e.g., CAS 110208-17-8). This constrained geometry can be exploited in fragment-based drug design (FBDD) to pre-organize the molecule for binding to shallow, shape-sensitive pockets, where the simpler, more flexible analogs would suffer entropic penalties .

In Vitro Pharmacology Assays for Benzimidazole Derivatives with Favorable Polarity

The compound possesses a topological polar surface area (TPSA) exceeding 100 Ų, which is a recognized threshold for reducing passive blood-brain barrier permeation [1]. Research groups designing peripherally restricted agents can thus select CAS 832093-85-3 as a starting scaffold for lead optimization programs where CNS side effects must be minimized, in contrast to more lipophilic benzimidazole analogs .

Quote Request

Request a Quote for 4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.